Cas no 2199-44-2 (Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate)
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
- RARECHEM AL BI 1013
- 3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLIC ACID ETHYL ESTER
- ETHYL 3,5-DIMETHYL-2-PYRROLECARBOXYLATE
- BUTTPARK 36\18-23
- Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
- 1H-Pyrrole-2-carboxylicacid,3,5-dimethyl-,ethylester(9CI)
- ETHYL 3,5-DIMETHYLPYRROLE-2-CARBOXYLATE
- 1H-Pyrrole-2-carboxylic acid,3,5-dimethyl-,ethyl ester
- 2,4-dimethyl-5-carbethoxy pyrrole
- 2-ethoxycarbonyl-3,5-dimethylpyrrole
- 3,5-dimethyl-2-ethoxycarbonyl-1H-pyrrole
- 3,5-Dimethyl-2-pyrrolecarboxylic Acid Ethyl Ester
- 3,5-dimethylpyrrole-2-carboxylate ethyl ester
- Ethyl
- Pyrrole-2-carboxylicacid, 3,5-dimethyl-, ethyl ester (6CI,7CI,8CI)
- 2,4-Dimethyl-5-(ethoxycarbonyl)pyrrole
- 2-Carboethoxy-3,5-dimethylpyrrole
- 2-Ethoxycarbonyl-3,5-dimethyl-1H-pyrrole
- Ethyl 2,4-dimethyl-5-pyrrolecarboxylate
- NSC 10763
- NSC 121772
- Ethyl3,5-dimethylpyrrole-2-carboxylate
- 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
- 3,5-dimethyl-1h-pyrrole-2-carboxylic acidethyl ester
- Ethyl 3,5-Dimethyl-1h-Pyrrole-2- Carboxylate
- IZSBSZYFPYIJDI-UHFFFAOYSA-N
- NSC107
- Ethyl 3,5-dimethyl-2-pyrrolecarboxylate, 98%
- 2199-44-2
- AC-2762
- FT-0614660
- FS-1116
- SCHEMBL257250
- NSC-121772
- IFLab1_005847
- Z57201481
- SB62169
- 2,4-dimethyl-5-carbethoxypyrrole
- AKOS000320047
- HMS1428J17
- MFCD00010645
- ETHYL 3-METHYL-5-METHYLPYRROLE-2-CARBOXYLATE
- Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate #
- F1443-6137
- EU-0066793
- IDI1_011250
- NSC121772
- NSC-10763
- 3,5-dimethyl-1 H-pyrrole-2-carboxylic acid ethyl ester
- SDCCGMLS-0066154.P001
- W-206702
- A4719
- CHEBI:194778
- ethyl 3,5-dimethyl-2-pyrrole carboxylate
- SY002845
- InChI=1/C9H13NO2/c1-4-12-9(11)8-6(2)5-7(3)10-8/h5,10H,4H2,1-3H
- Q63408983
- NSC10763
- EN300-112858
- CS-D1225
- ethyl 3,5dimethyl-2-pyrrolecarboxylate
- E0843
- DTXSID40176410
- 2,4-Dimethyl-5-carbethoxy-pyrrole
- VU0118677-5
- DTXCID7098901
- 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester
- STK081710
- DB-006308
- ALBB-032930
- 624-325-8
-
- MDL: MFCD00010645
- Inchi: 1S/C9H13NO2/c1-4-12-9(11)8-6(2)5-7(3)10-8/h5,10H,4H2,1-3H3
- InChI Key: IZSBSZYFPYIJDI-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=C(C)C=C(C)N1)=O
Computed Properties
- Exact Mass: 167.09500
- Monoisotopic Mass: 167.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 6
- XLogP3: 2
- Topological Polar Surface Area: 42.1
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.1222 (rough estimate)
- Melting Point: 122.0 to 126.0 deg-C
- Boiling Point: 272°C(lit.)
- Flash Point: 116.4℃
- Refractive Index: 1.4680 (estimate)
- PSA: 42.09000
- LogP: 1.80820
- Solubility: Not determined
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: R36/37/38
- Safety Instruction: S37/39-S26
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E936940-100mg |
Ethyl 3,5-Dimethyl-1h-pyrrole-2-carboxylate |
2199-44-2 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E936940-500mg |
Ethyl 3,5-Dimethyl-1h-pyrrole-2-carboxylate |
2199-44-2 | 500mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E936940-1g |
Ethyl 3,5-Dimethyl-1h-pyrrole-2-carboxylate |
2199-44-2 | 1g |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E91120-5g |
NSC 121772 |
2199-44-2 | 98% | 5g |
¥1418.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E91120-1g |
NSC 121772 |
2199-44-2 | 98% | 1g |
¥428.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E91120-25g |
NSC 121772 |
2199-44-2 | 98% | 25g |
¥5208.0 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025485-1g |
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate |
2199-44-2 | 98% | 1g |
¥67 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025485-25g |
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate |
2199-44-2 | 98% | 25g |
¥833 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025485-5g |
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate |
2199-44-2 | 98% | 5g |
¥209 | 2024-05-25 | |
| Alichem | A109004653-25g |
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate |
2199-44-2 | 95% | 25g |
$150.80 | 2023-09-02 |
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate Suppliers
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate Related Literature
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Lu Chen,Christian Bruneau,Pierre H. Dixneuf,Henri Doucet Green Chem. 2012 14 1111
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2. 772. Pyrroles and related compounds. Part I. Syntheses of some unsymmetrical pyrrolylmethylpyrroles (pyrromethanes)A. Hayes,G. W. Kenner,N. R. Williams J. Chem. Soc. 1958 3779
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3. Pyrroles and related compounds. Part XV. Differential protection of pyrrole rings during porphyrin synthesis. Syntheses of mesoporphyrin-XIP. J. Crook,A. H. Jackson,G. W. Kenner J. Chem. Soc. C 1971 474
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4. 689. Colouring matters derived from pyrroles. Part II. Improved syntheses of some dipyrromethenes and porphyrinsA. W. Johnson,I. T. Kay,E. Markham,R. Price,K. B. Shaw J. Chem. Soc. 1959 3416
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5. Pyrroles and related compounds. Part XXVI. Pyrrole β-keto-estersT. Trefor Howarth,Anthony H. Jackson,Jean Judge,George W. Kenner,David J. Newman J. Chem. Soc. Perkin Trans. 1 1974 490
Additional information on Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No. 2199-44-2): A Versatile Intermediate in Modern Chemical Biology
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, identified by its unique CAS number 2199-44-2, has emerged as a critically important intermediate in the realm of chemical biology and pharmaceutical research. This compound, characterized by its pyrrole core substituted with ethyl and dimethyl groups, offers a rich structural framework that is highly conducive to the synthesis of biologically active molecules. Its versatility stems from the reactivity of its carboxylate and pyrrole moieties, which can be readily modified through various chemical transformations to yield a diverse array of derivatives with potential therapeutic applications.
The< strong>Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate molecule has garnered significant attention in recent years due to its role as a precursor in the development of novel pharmacophores. The pyrrole ring, a five-membered heterocycle containing nitrogen, is a privileged scaffold in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of methyl groups at the 3 and 5 positions enhances the lipophilicity of the molecule, making it more suitable for membrane interactions, while the ethyl ester group provides a handle for further functionalization via hydrolysis or transesterification reactions.
Recent advancements in synthetic methodologies have further highlighted the utility of CAS No. 2199-44-2. Researchers have leveraged this compound in the construction of complex organic architectures, including peptidomimetics and kinase inhibitors. For instance, studies have demonstrated its efficacy in generating derivatives that exhibit inhibitory activity against various kinases implicated in cancer progression. The dimethyl substitution pattern on the pyrrole ring has been particularly noted for its ability to modulate binding affinity and selectivity, thereby enabling the design of more potent and selective drug candidates.
The< strong>Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate intermediate has also found applications in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are of great interest due to their tunable porosity and potential use in gas storage, catalysis, and separation technologies. The pyrrole moiety can act as a ligand for transition metals, facilitating the formation of stable complexes that exhibit unique electronic and photophysical properties. Such complexes are being explored for their applications in luminescent sensors and photocatalytic systems.
In the context of drug discovery, the< strong>CAS No. 2199-44-2 compound has been utilized in the development of prodrugs designed to enhance bioavailability or targeted delivery. By incorporating this versatile intermediate into prodrug formulations, researchers aim to improve pharmacokinetic profiles while maintaining or enhancing therapeutic efficacy. The carboxylate group provides a site for conjugation with targeting ligands or solubilizing agents, enabling precise control over drug release and distribution within biological systems.
The growing interest in sustainable chemistry has also spurred investigations into greener synthetic routes for< strong>Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. Recent studies have reported the use of biocatalytic methods to achieve selective functionalization of this compound without resorting to harsh chemical conditions. These approaches align with the broader goals of reducing environmental impact while maintaining high yields and purity standards. Such innovations are crucial for ensuring that pharmaceutical intermediates can be produced efficiently and responsibly.
Another emerging area where< strong>CAS No. 2199-44-2 plays a significant role is in materials science. The pyrrole-based structure offers unique electronic properties that make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers have synthesized conjugated polymers incorporating this intermediate, which exhibit excellent charge transport properties. These materials are being explored for their potential use in flexible electronics and energy-harvesting devices.
The< strong>Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate compound’s utility extends beyond traditional pharmaceutical applications into agrochemicals and specialty chemicals. Its structural features make it an attractive building block for designing novel pesticides and herbicides that target specific biological pathways in pests while minimizing environmental impact. Additionally, its role as a precursor for fine chemicals underscores its importance in industrial chemistry.
In summary, Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No.< strong>2199-44-2) stands as a cornerstone intermediate in modern chemical biology and pharmaceutical research. Its structural versatility enables diverse applications across multiple disciplines, from drug discovery to materials science. As synthetic methodologies continue to evolve and sustainability becomes an ever-increasing priority, this compound will undoubtedly remain at the forefront of innovation.
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